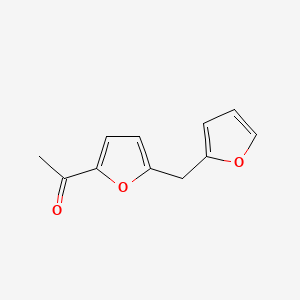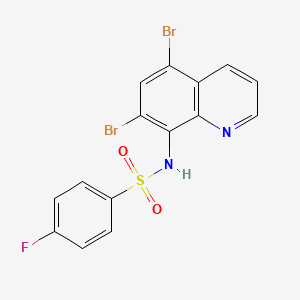
N-(5,7-Dibromoquinolin-8-yl)-4-fluorobenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5,7-Dibromoquinolin-8-yl)-4-fluorobenzenesulfonamide is a complex organic compound that incorporates a quinoline core, bromine atoms, and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-Dibromoquinolin-8-yl)-4-fluorobenzenesulfonamide typically involves multiple steps. One common method begins with the bromination of 8-hydroxyquinoline to produce 5,7-dibromo-8-hydroxyquinoline . This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the bromine and sulfonyl chloride reagents.
化学反応の分析
Types of Reactions
N-(5,7-Dibromoquinolin-8-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline core can participate in redox reactions, potentially altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atoms.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the quinoline core.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the quinoline core.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atoms can yield various substituted quinoline derivatives .
科学的研究の応用
N-(5,7-Dibromoquinolin-8-yl)-4-fluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It has potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Research: It can be used as a probe to study the binding interactions of quinoline derivatives with biological macromolecules.
作用機序
The mechanism of action of N-(5,7-Dibromoquinolin-8-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to modulate the binding of transcription factor NF-κB to its target DNA, thereby exerting anticancer effects . The presence of bromine atoms and the sulfonamide group are crucial for its biological activity.
類似化合物との比較
Similar Compounds
5,7-Dibromoquinolin-8-amine: This compound shares the quinoline core and bromine atoms but lacks the sulfonamide group.
2-(5,7-Dibromoquinolin-8-yl)oxy)-N′-(4-nitrobenzylidene) acetohydrazide: This compound also contains the dibromoquinoline moiety but has different substituents.
Uniqueness
N-(5,7-Dibromoquinolin-8-yl)-4-fluorobenzenesulfonamide is unique due to the combination of its quinoline core, bromine atoms, and sulfonamide group. This unique structure contributes to its distinct electronic properties and biological activities, making it a valuable compound for various scientific applications.
特性
CAS番号 |
879015-61-9 |
|---|---|
分子式 |
C15H9Br2FN2O2S |
分子量 |
460.1 g/mol |
IUPAC名 |
N-(5,7-dibromoquinolin-8-yl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C15H9Br2FN2O2S/c16-12-8-13(17)15(14-11(12)2-1-7-19-14)20-23(21,22)10-5-3-9(18)4-6-10/h1-8,20H |
InChIキー |
PCKGFOMNGDJJRG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C(C=C2Br)Br)NS(=O)(=O)C3=CC=C(C=C3)F)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



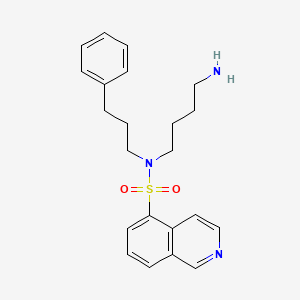

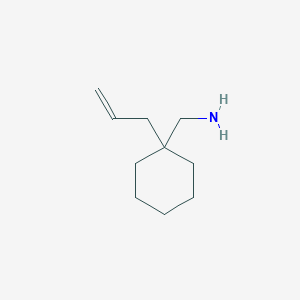
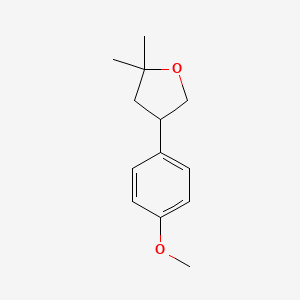

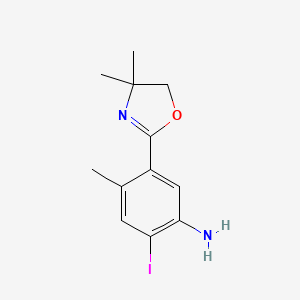

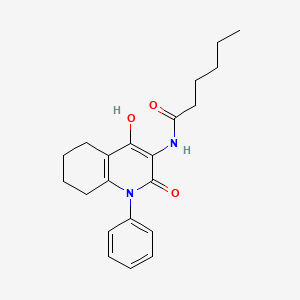
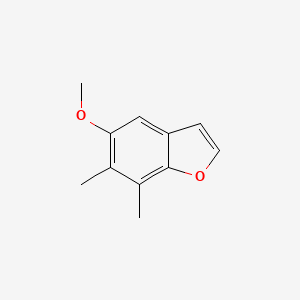
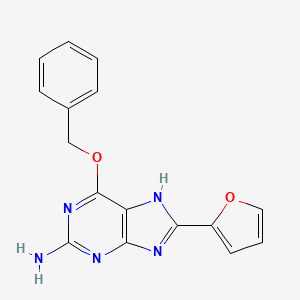
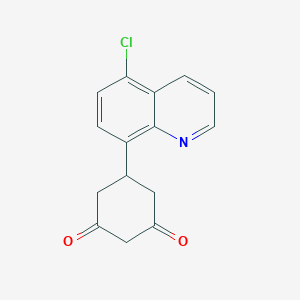
![9-Methyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazol-9-ium chloride](/img/structure/B12899435.png)
